![molecular formula C16H16F3N3O B2712846 N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(trifluoromethyl)benzamide CAS No. 2034289-34-2](/img/structure/B2712846.png)
N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H16F3N3O and its molecular weight is 323.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(trifluoromethyl)benzamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features a unique cyclopenta[c]pyrazole moiety linked to a trifluoromethylbenzamide structure. Its molecular formula is C13H12F3N3 with a molecular weight of 293.25 g/mol. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially improving the compound's pharmacokinetic properties.
Research indicates that compounds with similar structural motifs often interact with various biological targets, including:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, affecting signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial strains.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that the compound has moderate activity against Gram-positive bacteria and higher resistance in Gram-negative strains.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines (e.g., HEK293 and MCF7) revealed that the compound exhibits low toxicity, with IC50 values exceeding 100 μM. This suggests a favorable safety profile for further development.
Case Studies
- Anti-Tubercular Activity : A series of compounds structurally related to this compound were evaluated for their anti-tubercular properties. One derivative showed an IC50 value of 1.35 μM against Mycobacterium tuberculosis, indicating potential for further exploration in tuberculosis treatment .
- G Protein-Coupled Receptor Interaction : Research into the interaction of similar compounds with G protein-coupled receptors (GPCRs) has shown that these compounds can modulate receptor activity, influencing pathways related to inflammation and pain . The specific interactions of this compound with GPCRs remain to be elucidated.
Properties
IUPAC Name |
N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c1-22-14(11-6-4-8-13(11)21-22)9-20-15(23)10-5-2-3-7-12(10)16(17,18)19/h2-3,5,7H,4,6,8-9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWUQUPBSZHIAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.